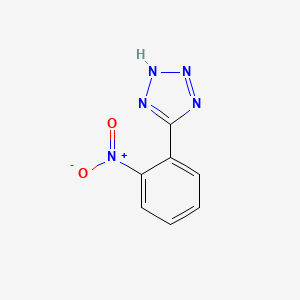

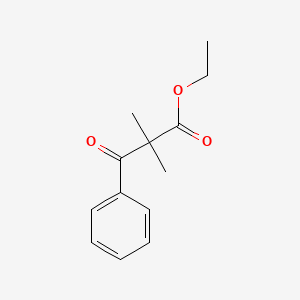

5-(2-nitrophenyl)-2H-tetrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 5-(2-nitrophenyl)-2H-tetrazole has been reported. For instance, 5-(2-nitrophenyl)furfural, a furfural derivative, was used in the synthesis of (5-(2-nitrophenyl)furfuran-2-yl)methanol . Another study reported the use of phosphoramidites with the benzoyl-2-(2-nitrophenyl)-propoxycarbonyl (BzNPPOC) photolabile protecting group on the 3′-hydroxyl group for the reverse synthesis of complex DNA arrays .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For instance, the mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether was studied . Another study reported the rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for the facile construction of amide bonds .Applications De Recherche Scientifique

Corrosion Inhibition

5-(2-nitrophenyl)-2H-tetrazole derivatives demonstrate significant potential in corrosion inhibition. A study on 1-(4-nitrophenyl)-5-amino-1H-tetrazole revealed its effectiveness in inhibiting the corrosion of 316L stainless steel in an acidic medium. The inhibitor showed excellent efficiency against corrosion in a sulfuric acid environment, adhering to the Langmuir adsorption model (Ehsani et al., 2014).

Enzyme Activity Visualization

This compound derivatives have been used in histochemistry. For instance, a p-nitrophenyl substituted ditetrazole, Nitro-BT, facilitated the cytochemical visualization of enzymatic activity in tissue sections, offering insights into enzyme distribution in various tissues (Nachlas et al., 1957).

Synthesis of Medical Agents

These compounds are significant in synthesizing new medical agents. For example, the reaction of 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole with nitrogen-centered nucleophiles has been studied for creating functionally substituted tetrazoles, which are valuable in medical agent synthesis (Egorova et al., 2005).

Nuclear Magnetic Resonance and Mass Spectral Analysis

Their utility in nuclear magnetic resonance (NMR) and mass spectral analysis is noteworthy. Studies on compounds like 5-p-nitrophenyl-tetrazole have helped in understanding characteristic differences in spectra, assisting in structural assignments and analysis of molecular interactions (Fraser & Haque, 1968).

Antitubercular Agents

Tetrazole derivatives containing nitro substituents are promising as antitubercular agents. Research has shown that certain 5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole derivatives exhibit high antimycobacterial activity, indicating their potential in tuberculosis treatment (Karabanovich et al., 2015).

Catalytic Properties for Ester Hydrolysis

5-alkyl-1H-tetrazoles, including this compound derivatives, have been shown to be effective catalysts for ester hydrolysis at neutral pH. This catalytic property enhances their utility in various chemical processes (Bhattacharya & Vemula, 2005).

Safety and Hazards

Propriétés

IUPAC Name |

5-(2-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENCYJMPEDACFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349909 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53257-40-2 | |

| Record name | 5-(2-nitrophenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(phenyl)amino]acetonitrile](/img/structure/B1605225.png)

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)